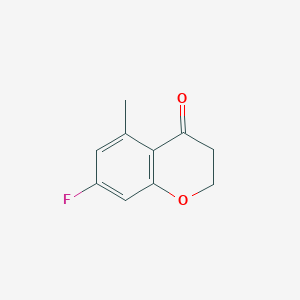
7-Fluoro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one is a synthetic organic compound belonging to the class of flavanones. Flavanones are a type of flavonoid, which are aromatic, colorless ketones derived from flavone and often occur in plants as glycosides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one can be achieved through several methods. One common approach involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves the reaction of 7-((5-mercapto-1,3,4-oxadiazol-2-yl)methoxy)-4,5-dimethyl-2H-chromen-2-one with various alkyl and benzyl halides in the presence of potassium carbonate at room temperature .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of green solvents and catalysts is often preferred to minimize environmental impact and improve sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
7-Fluoro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different substituents on the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted benzopyran derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced.
Applications De Recherche Scientifique
7-Fluoro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 7-Fluoro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the disruption of metabolic pathways in microorganisms, which contributes to its antimicrobial activity . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Fluoro-4-Methyl-3,4-Dihydro-1H-Benzo[E][1,4]Diazepine-2,5-Dione: This compound shares a similar benzopyran structure but with different substituents.
Coumarins: These compounds have a similar benzopyran-2-one structure and are known for their biological activities.
Uniqueness
7-Fluoro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one is unique due to the presence of the fluorine atom at the 7-position and the methyl group at the 5-position. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C10H9FO2 |
|---|---|
Poids moléculaire |
180.17 g/mol |
Nom IUPAC |
7-fluoro-5-methyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H9FO2/c1-6-4-7(11)5-9-10(6)8(12)2-3-13-9/h4-5H,2-3H2,1H3 |
Clé InChI |
ANSARKUZNVLFML-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1C(=O)CCO2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrrolo[1,2-a]pyrimidine-7-carboxylic acid hydrochloride](/img/structure/B13040357.png)

![N-(3-((2R,3S,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-3-hydroxytetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13040365.png)





![(3R)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13040403.png)
![1-(2-Hydroxyethyl)-6-methyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13040404.png)
![(1S)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13040415.png)


![3-Methylpyrazolo[5,1-b]oxazole-6-carboxylicacid](/img/structure/B13040426.png)
